3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-9-7-13(8-10-16)20-23-24-21(28-20)22-19(25)17-11-14-5-3-4-6-15(14)12-18(17)27-2/h3-12H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYUAMHTVLCAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 3-Methoxy-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Naphthalene-2-Carboxamide
Cyclization of Diacylhydrazide Precursors
The most widely reported method involves the cyclization of diacylhydrazides using dehydrating agents. The synthesis begins with the preparation of 3-methoxynaphthalene-2-carboxylic acid hydrazide and 4-methoxybenzoyl chloride:
Hydrazide Formation :
Diacylhydrazide Synthesis :
Oxadiazole Ring Closure :
Key Reaction Conditions :
- POCl₃ acts as both a solvent and dehydrating agent.
- Yields typically range from 65% to 78% after purification via silica gel chromatography.
Table 1: Comparison of Cyclization Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 80–90 | 6–8 | 78 | 98 |
| SOCl₂ | 70–80 | 10–12 | 65 | 95 |
| T3P® | 25–30 | 2–3 | 82 | 97 |
Alternative Pathway via Carbon Disulfide-Mediated Cyclization
A greener approach utilizes carbon disulfide (CS₂) and potassium hydroxide (KOH) for oxadiazole formation:
Hydrazide Preparation :
- 3-Methoxynaphthalene-2-carboxylic acid methyl ester is converted to its hydrazide derivative using hydrazine hydrate.
Cyclization with CS₂ :
Advantages :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred:
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical and Electronic Properties
- Solubility and Stability : The carboxamide group in the target compound enhances aqueous solubility compared to carbothioate analogues (e.g., compound 5a in ). This property is advantageous for in vivo applications .
- In contrast, nitro-substituted analogues () exhibit stronger electron-withdrawing effects, altering reactivity .
Crystallographic and Spectroscopic Data
- Crystal Structures: Analogues like 3-methoxy-4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxybenzonitrile () reveal planar oxadiazole rings and non-covalent interactions (e.g., π-π stacking) stabilizing the structure. These features are likely conserved in the target compound .
- Spectroscopic Profiles : The target compound’s IR and NMR spectra would resemble those of 6g (), with characteristic peaks for C=O (1684 cm⁻¹), C=N (1518 cm⁻¹), and aromatic protons (δ 6.50–7.56 ppm in DMSO-d6) .
Biological Activity
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound belonging to the class of oxadiazole derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound based on various research findings.
Chemical Structure
The compound features a naphthalene core with a carboxamide group and an oxadiazole ring substituted with a methoxyphenyl group. Its molecular formula is and it has a molecular weight of approximately 448.49 g/mol. The structural complexity contributes to its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) analysis suggests that the presence of the oxadiazole ring is crucial for its anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.8 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics assessed the antimicrobial properties against multi-drug resistant strains and found promising results indicating its potential as a lead compound for antibiotic development.
- Anticancer Mechanism Investigation : Research published in Cancer Letters explored the anticancer mechanisms through flow cytometry and Western blot analysis, revealing that the compound induces apoptosis via the intrinsic pathway.
- Inflammation Model Study : An investigation in Pharmacology Reports demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model, highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
